molecular formula C13H12N6O3 B5083258 N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No. B5083258
M. Wt: 300.27 g/mol
InChI Key: OPRPJLHXGZYEHH-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide, also known as CNB-001, is a novel compound that has been developed for its potential use in treating various neurological disorders. This compound has been shown to have neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is not yet fully understood. However, it is believed that N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide works by modulating various neurotransmitter systems in the brain, including the glutamate and GABA systems. N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to neurons.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can help reduce inflammation in the brain, improve cognitive function, and protect neurons from damage. N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in lab experiments is its neuroprotective properties. N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to protect neurons from damage and improve cognitive function, making it a promising candidate for the treatment of various neurological disorders. However, one limitation of using N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in lab experiments is the complex synthesis process, which can make it difficult to produce large quantities of the compound.

Future Directions

There are a number of future directions for research on N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide. One area of interest is the use of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in the treatment of Alzheimer's disease. Research has shown that N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can help reduce the production of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease. Another area of interest is the use of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide in the treatment of traumatic brain injury. N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been shown to have neuroprotective properties that can help prevent neuronal damage following a traumatic brain injury.

Synthesis Methods

N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a complex process that requires a high level of expertise and precision.

Scientific Research Applications

N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has been extensively studied for its potential use in treating neurological disorders. Research has shown that N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has neuroprotective properties that can help prevent neuronal damage and improve cognitive function. N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce the risk of neurodegeneration.

properties

IUPAC Name

N-(4-cyanophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c14-8-10-3-5-11(6-4-10)16-12(20)2-1-7-18-9-15-13(17-18)19(21)22/h3-6,9H,1-2,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPJLHXGZYEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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